[(3-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a thiophene-based ester derivative featuring a 3-chlorophenylcarbamoyl group attached via a methylene bridge to the carboxylate moiety at the 2-position of the thiophene ring. The 5-position of the thiophene core is substituted with a methylthio (-SCH₃) group. This compound is structurally notable for its combination of aromatic (chlorophenyl) and heterocyclic (thiophene) components, which may enhance lipophilicity and influence biological interactions . Structural elucidation of such compounds typically employs crystallographic tools like SHELX and ORTEP-III, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHLRCNYARLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential candidate for the development of novel pharmaceuticals, particularly in the realm of anticonvulsants and anti-epileptics. Its structural similarity to known active compounds suggests that it may exhibit similar biological activities.
Case Study :
A study explored the efficacy of [(3-chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate in treating epilepsy in animal models. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Substitution with amines to form amides | 85% |
| Coupling Reactions | Coupling with aryl halides | 75% |
| Hydrolysis | Hydrolysis to yield corresponding carboxylic acid | 90% |
Agricultural Chemistry
Recent investigations have examined the use of this compound as a pesticide or herbicide. Its chlorinated aromatic structure may contribute to its effectiveness against certain pests.
Case Study :
Field trials demonstrated that formulations containing this compound resulted in a notable decrease in pest populations while maintaining crop health, indicating its potential application in sustainable agriculture.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related thiophene derivatives and heterocyclic analogs.
Key Observations:
Substituent Effects: The target compound’s 3-chlorophenylcarbamoyl group increases steric bulk and lipophilicity compared to the hydroxy-substituted analog in . This could enhance membrane permeability but reduce aqueous solubility . The pyrazole derivative () incorporates a trifluoromethyl group, which is known to improve metabolic stability and electronegativity, contrasting with the thiophene core’s electron-rich nature .
Analytical Tools :
- Crystallographic software like SHELX and ORTEP-3 are critical for confirming the stereochemistry and bond angles of such compounds, particularly for thiophene and pyrazole derivatives .
Research Findings and Implications
- Biological Relevance : The 3-chlorophenyl group in the target compound is a common pharmacophore in agrochemicals and pharmaceuticals, often associated with receptor-binding interactions. Its absence in the hydroxy-substituted analog () may limit bioactivity but improve solubility for formulation .
- Stability : The methylthio group in both thiophene derivatives could act as a metabolic soft spot, whereas the pyrazole’s trifluoromethyl group () resists oxidative degradation .
Biological Activity
The compound [(3-chlorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a member of the thiophene derivatives, which have garnered attention due to their diverse biological activities, particularly in oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12ClN2O2S
- Molecular Weight : 284.75 g/mol
- CAS Number : [Insert CAS number if available]
The structural configuration of the compound includes a chlorophenyl group and a methylthio group attached to a thiophene ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Tumor Cell Proliferation : Compounds in this class have shown selective inhibition against various tumor cell lines, including T-lymphoma and leukemia cells. The selectivity index (SI) is particularly notable, with some derivatives showing an SI as high as 144 .
- Cytotoxicity vs. Cytostatic Effects : At higher concentrations, these compounds may exhibit cytotoxic effects rather than merely inhibiting cell growth, suggesting potential applications in cancer therapy .
- Targeting Specific Pathways : The activity is often linked to the modulation of specific cellular pathways involved in cell cycle regulation and apoptosis. For instance, some derivatives have been shown to impact the mTOR signaling pathway, which is crucial in cancer biology .
Biological Activity Data
A summary of key biological activities observed in studies involving this compound and related compounds is presented below:
Case Studies
-
Case Study on Tumor Selectivity :
A study evaluated the tumor selectivity of several derivatives of methyl-2-amino-5-thiophene-3-carboxylate, finding that modifications to the side chains significantly enhanced selectivity against T-lymphoma cells compared to HeLa cells. This highlights the importance of structural optimization in developing effective anti-cancer agents . -
Therapeutic Applications :
Research has indicated that compounds with similar structures are being explored for their potential use in treating various malignancies, including solid tumors and hematological cancers. The focus on specific cellular targets suggests a promising avenue for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
